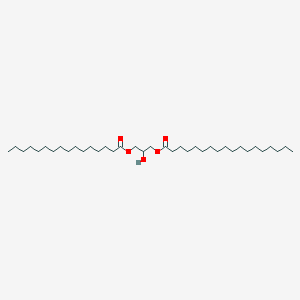
1-Palmitoyl-3-stearoyl-rac-glycerol
Vue d'ensemble
Description
Le 1-Palmitoyl-3-Stéaroyl-rac-glycérol est un composé de diacylglycérol qui contient de l'acide palmitique en position sn-1 et de l'acide stéarique en position sn-3 . Il est couramment retrouvé dans les diacylglycérols à base de palmier produits à partir de stéarine de palme, de fraction moyenne de palme, d'huile de palme et d'oléine de palme, ainsi que dans les extraits de son de blé et de drèche de brasserie . Ce composé est important dans l'étude de la biochimie lipidique et a diverses applications dans les industries alimentaire et cosmétique.
Applications De Recherche Scientifique
1-Palmitoyl-3-Stearoyl-rac-glycerol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Palmitoyl-3-stearoyl-rac-glycerol is a type of diacylglycerol . Diacylglycerols are known to play a crucial role in various biological processes, including serving as a secondary messenger in intracellular signal transduction pathways .
Mode of Action
It is known that diacylglycerols, in general, can activate protein kinase c (pkc), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
This compound, being a diacylglycerol, is involved in lipid metabolism pathways . It can be produced from phosphatidic acid via the action of phosphatidate phosphatase or from triacylglycerols via the action of lipases . Once formed, diacylglycerols can be further metabolized to generate a variety of other bioactive lipids .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body associated with lipoproteins, metabolized in the liver, and excreted in the feces .
Result of Action
The activation of PKC by diacylglycerols like this compound can lead to a wide range of cellular responses, including cell growth, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific isoform of PKC that is activated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect its ability to interact with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 1-Palmitoyl-3-Stéaroyl-rac-glycérol peut être synthétisé par estérification du glycérol avec l'acide palmitique et l'acide stéarique. La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une estérification complète .
Méthodes de production industrielle : Dans les milieux industriels, le 1-Palmitoyl-3-Stéaroyl-rac-glycérol est produit par interestérification enzymatique de fractions d'huile de palme. Cette méthode implique l'utilisation d'enzymes lipase pour catalyser l'échange d'acides gras entre les triglycérides, ce qui entraîne la formation du diacylglycérol souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Palmitoyl-3-Stéaroyl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des peroxydes et d'autres produits d'oxydation.
Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, les liaisons esters du composé peuvent être hydrolysées pour produire des acides gras libres et du glycérol.
Transestérification : Le composé peut subir des réactions de transestérification avec d'autres alcools pour former différents esters.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Hydrolyse : L'hydrolyse acide peut être réalisée à l'aide d'acide chlorhydrique, tandis que l'hydrolyse basique peut être réalisée à l'aide d'hydroxyde de sodium.
Transestérification : Le méthanol ou l'éthanol peuvent être utilisés comme alcools en présence d'un catalyseur basique tel que le méthylate de sodium.
Principaux produits :
Oxydation : Peroxydes et autres produits d'oxydation.
Hydrolyse : Acides gras libres (acide palmitique et acide stéarique) et glycérol.
Transestérification : Différents esters selon l'alcool utilisé.
4. Applications de la recherche scientifique
Le 1-Palmitoyl-3-Stéaroyl-rac-glycérol a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du 1-Palmitoyl-3-Stéaroyl-rac-glycérol implique son incorporation dans les membranes cellulaires et son rôle de molécule de signalisation. Le composé peut moduler l'activité de diverses enzymes impliquées dans le métabolisme des lipides et les voies de signalisation cellulaire. Il interagit avec des récepteurs et des enzymes spécifiques, influençant des processus tels que la synthèse des lipides, la dégradation et l'homéostasie énergétique .
Composés similaires :
1-Palmitoyl-2-Oléoyl-3-Stéaroyl-rac-glycérol : Contient de l'acide oléique en position sn-2 au lieu d'un atome d'hydrogène.
1-Palmitoyl-2-Linoléoyl-3-Stéaroyl-rac-glycérol : Contient de l'acide linoléique en position sn-2.
Unicité : Le 1-Palmitoyl-3-Stéaroyl-rac-glycérol est unique en raison de sa composition spécifique en acides gras, qui influence ses propriétés physiques et chimiques. La présence à la fois d'acide palmitique et d'acide stéarique en fait un composé précieux pour étudier le comportement de cristallisation des graisses et le comportement de phase des mélanges lipidiques .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-2 position instead of a hydrogen atom.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.
Uniqueness: 1-Palmitoyl-3-Stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of both palmitic acid and stearic acid makes it a valuable compound for studying the crystallization behavior of fats and the phase behavior of lipid mixtures .
Propriétés
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGWUUHOMAGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17708-08-6 | |
| Record name | Glyceryl 1,3-palmitostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



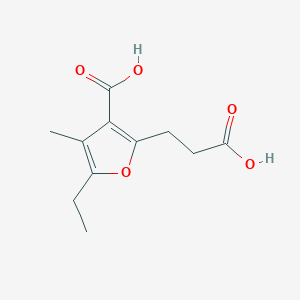
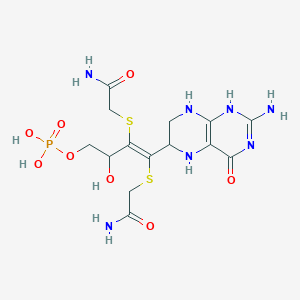
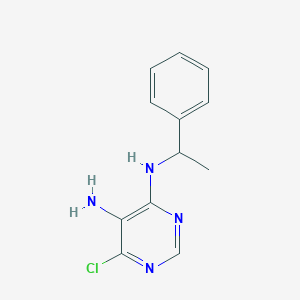
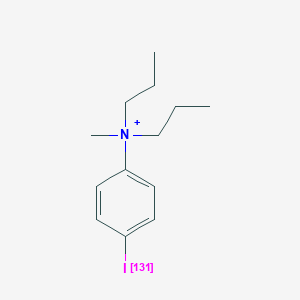

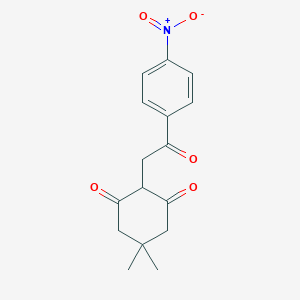
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

![1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B53320.png)

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
